molecular formula C25H22N2O4 B2794051 3-(2-methoxyphenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929440-76-6

3-(2-methoxyphenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No. B2794051
CAS RN: 929440-76-6
M. Wt: 414.461
InChI Key: IKLGWYHWJUBCNM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have been synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .


Molecular Structure Analysis

The molecular structure of this compound can be confirmed using various spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For example, three pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized by ethyl chloroformate, carboxylic acid derivatives, and 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine as a raw material .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular formula and weight. The molecular formula of this compound is C25H22N2O4, and its molecular weight is 414.461.

Future Directions

The future directions for research on this compound could include further exploration of its biological activities and potential applications in various fields. Additionally, the development of more efficient and environmentally friendly synthesis methods for this and similar compounds could be a valuable area of future research .

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound’s interaction with its targets plays a crucial role in its mechanism of action .

Mode of Action

The compound interacts with its targets, leading to a series of biochemical reactions. These interactions and the resulting changes are key to understanding the compound’s mode of action .

Biochemical Pathways

The compound affects certain biochemical pathways, leading to downstream effects. A comprehensive summary of these pathways and their effects is essential for a complete understanding of the compound’s action .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability. A detailed outline of these properties can provide insights into the compound’s pharmacokinetics .

Result of Action

The molecular and cellular effects of the compound’s action are diverse and complex. Describing these effects can shed light on the compound’s overall impact on the body .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. A discussion of these factors can provide a more comprehensive understanding of the compound’s behavior .

properties

IUPAC Name

3-(2-methoxyphenyl)-2-methyl-9-(pyridin-3-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4/c1-16-23(18-7-3-4-8-21(18)29-2)24(28)19-9-10-22-20(25(19)31-16)14-27(15-30-22)13-17-6-5-11-26-12-17/h3-12H,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLGWYHWJUBCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CC4=CN=CC=C4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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